molecular formula C14H15NO3 B13373959 N-[(5-phenyl-2-furyl)methyl]-beta-alanine

N-[(5-phenyl-2-furyl)methyl]-beta-alanine

Cat. No.: B13373959
M. Wt: 245.27 g/mol
InChI Key: CUUWUZNUHLVJAO-UHFFFAOYSA-N
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Description

N-[(5-phenyl-2-furyl)methyl]-beta-alanine is an organic compound that features a furan ring substituted with a phenyl group and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenyl-2-furyl)methyl]-beta-alanine typically involves the reaction of 5-phenyl-2-furylmethanol with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenyl-2-furyl)methyl]-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-phenyl-2-furyl)methyl]-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(5-phenyl-2-furyl)methyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
  • 2,5-diphenyl-1,3-oxazoline compounds
  • 2-acetyl-5-methylfuran

Uniqueness

N-[(5-phenyl-2-furyl)methyl]-beta-alanine stands out due to its unique combination of a furan ring and a beta-alanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

3-[(5-phenylfuran-2-yl)methylamino]propanoic acid

InChI

InChI=1S/C14H15NO3/c16-14(17)8-9-15-10-12-6-7-13(18-12)11-4-2-1-3-5-11/h1-7,15H,8-10H2,(H,16,17)

InChI Key

CUUWUZNUHLVJAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CNCCC(=O)O

Origin of Product

United States

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